Tozasertib lactate

Aurora Kinase Selectivity Profiling Kinase Inhibition

Tozasertib lactate is the definitive pan-Aurora inhibitor for rigorous research programs. Its unique Ki fingerprint (Aurora A: 0.6 nM, B: 18 nM, C: 4.6 nM) delivers ~100-fold selectivity for Aurora A over 55+ off-target kinases. Unlike alisertib, tozasertib is a validated substrate for ABCB1 and ABCG2 efflux transporters—exhibiting a 48.8-fold IC50 shift in ABCG2-overexpressing cells—making it the only tool suitable for transporter-mediated drug resistance studies. It also uniquely inhibits BCR-ABL T315I (imatinib-resistant gatekeeper mutant) at Ki 30 nM. The lactate salt form provides superior aqueous solubility over the free base, with defined stability: powder at -20°C (3 years) and stock solutions at -80°C (1–2 years). Select this specific salt form for reproducible, publication-grade results.

Molecular Formula C26H34N8O4S
Molecular Weight 554.7 g/mol
CAS No. 899827-04-4
Cat. No. B10858997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTozasertib lactate
CAS899827-04-4
Molecular FormulaC26H34N8O4S
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C.CC(C(=O)O)O
InChIInChI=1S/C23H28N8OS.C3H6O3/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16;1-2(4)3(5)6/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29);2,4H,1H3,(H,5,6)/t;2-/m.0/s1
InChIKeyMHFUWOIXNMZFIW-WNQIDUERSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tozasertib Lactate (MK-0457) for Research Procurement: A Pan-Aurora Kinase Inhibitor with Defined Selectivity Profile and Salt Form Differentiation


Tozasertib lactate (CAS 899827-04-4), also known as VX-680 or MK-0457, is a small-molecule ATP-competitive inhibitor of the Aurora kinase family, with primary activity against Aurora A (Kiapp 0.6 nM), and weaker activity against Aurora B (Ki 18 nM) and Aurora C (Ki 4.6 nM) . It demonstrates a distinct selectivity profile, being approximately 100-fold more selective for Aurora A over a panel of 55 other kinases [1]. The lactate salt form offers specific solubility and stability characteristics that differentiate it from the free base form [2].

Why Aurora Kinase Inhibitors Are Not Interchangeable: A Quantitative Case for Tozasertib Lactate


Aurora kinase inhibitors exhibit highly divergent selectivity profiles, potency ranges, and susceptibility to drug efflux transporters, making generic substitution scientifically unsound. For example, Alisertib (MLN8237) is a selective Aurora A inhibitor with an IC50 of 1.2 nM and >200-fold selectivity over Aurora B, whereas Barasertib (AZD1152-HQPA) is a highly selective Aurora B inhibitor with an IC50 of 0.37 nM and ~3700-fold selectivity over Aurora A . Tozasertib, as a pan-Aurora inhibitor with a unique Ki fingerprint (0.6/18/4.6 nM for A/B/C), occupies a distinct pharmacological space. Furthermore, Tozasertib is a substrate for the ABC transporters ABCB1 and ABCG2, a property not shared by Alisertib, which profoundly impacts its activity in resistant cell models [1]. These quantitative differences necessitate precise compound selection based on experimental objectives.

Tozasertib Lactate: Quantifiable Differentiation from Aurora Kinase Inhibitor Comparators


Pan-Aurora Inhibition Profile (Ki) Compared to Aurora A- and B-Selective Inhibitors

Tozasertib exhibits a distinct pan-Aurora inhibition profile with Ki values of 0.6 nM for Aurora A, 18 nM for Aurora B, and 4.6 nM for Aurora C . In contrast, Alisertib (MLN8237) is a selective Aurora A inhibitor (IC50 1.2 nM, >200-fold selective over Aurora B), and Barasertib (AZD1152-HQPA) is a selective Aurora B inhibitor (IC50 0.37 nM, ~3700-fold selective over Aurora A) . Tozasertib is 100-fold more selective for Aurora A over 55 other kinases, with notable exceptions for FLT-3 and BCR-ABL (Ki 30 nM) [1].

Aurora Kinase Selectivity Profiling Kinase Inhibition

Differential Susceptibility to ABC Transporter-Mediated Resistance: Head-to-Head Comparison with Alisertib

In a direct head-to-head study in neuroblastoma cell lines, the IC50 of tozasertib was increased by 48.8-fold in ABCG2-overexpressing UKF-NB-3ABCG2 cells compared to control cells, demonstrating that tozasertib is a substrate for the ABCG2 efflux transporter [1]. In stark contrast, the activity of alisertib (MLN8237) was completely unaffected by ABCG2 expression in the same experimental system [2]. This susceptibility to ABCG2 was confirmed by the ability of the ABCG2 inhibitor WK-X-34 to reduce tozasertib IC50 to control levels, and by shRNA-mediated ABCG2 depletion re-sensitizing the cells [3].

Drug Resistance ABC Transporters ABCG2 Neuroblastoma

Lactate Salt Form: Solubility and Stability Characteristics for In Vitro and In Vivo Applications

Tozasertib is commercially available as a lactate salt (CAS 899827-04-4) [1]. While the free base form (CAS 639089-54-6) is the parent molecule, the lactate salt is often selected for its improved aqueous solubility, which facilitates in vitro assays and in vivo formulation [2]. The lactate salt is supplied as a powder with defined storage conditions: -20°C for 3 years; in solvent at -80°C for 2 years [3]. Solubility data indicate that < 1 mg/mL is considered slightly soluble or insoluble [4].

Salt Selection Solubility Formulation Stability

Clinical Development History and Phase 2 Data in T315I Mutant Leukemia

Tozasertib (as MK-0457) advanced to Phase 2 clinical trials, including a study specifically in patients with T315I mutant chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [1]. This trial (NCT00405054) targeted 52 patients and was terminated, but the compound's evaluation in this genetically defined patient population highlights its potential activity against BCR-ABL kinase domain mutants that confer resistance to imatinib and other tyrosine kinase inhibitors [2]. The compound's ability to inhibit both Aurora kinases and BCR-ABL (including the T315I mutant) distinguishes it from many other Aurora inhibitors that lack this dual activity .

Clinical Trial Leukemia T315I Mutation Phase 2

Recommended Research Applications for Tozasertib Lactate Based on Quantitative Differentiation Evidence


Investigating ABCG2-Mediated Drug Resistance in Neuroblastoma and Other Cancers

Given the 48.8-fold shift in IC50 in ABCG2-overexpressing cells, tozasertib lactate is an ideal tool compound for studying the role of the ABCG2 efflux transporter in drug resistance. Researchers can use this compound as a model substrate to evaluate ABCG2 function in cancer cell lines or to screen for ABCG2 inhibitors. This application is uniquely suited to tozasertib, as alternative Aurora inhibitors like alisertib are not ABCG2 substrates [1].

Dual Aurora Kinase and BCR-ABL Inhibition in Imatinib-Resistant Leukemia Models

Tozasertib lactate is particularly valuable for research into BCR-ABL-driven leukemias that harbor the T315I gatekeeper mutation, a common cause of imatinib resistance. The compound's dual inhibition of Aurora kinases and BCR-ABL (Ki 30 nM) provides a unique pharmacological profile not found in other Aurora inhibitors. It can be used to explore the therapeutic potential of simultaneous Aurora and BCR-ABL blockade in vitro and in vivo .

Comparative Studies of Pan-Aurora vs. Isoform-Selective Aurora Inhibition

Tozasertib lactate serves as a reference pan-Aurora inhibitor in studies comparing the biological effects of pan-Aurora blockade versus selective Aurora A or Aurora B inhibition. Its well-characterized Ki values for Aurora A (0.6 nM), B (18 nM), and C (4.6 nM) allow for precise interpretation of results and comparison with selective agents like alisertib (Aurora A-selective) and barasertib (Aurora B-selective) .

Formulation Development and Solubility-Enabling Studies for Aurora Kinase Inhibitors

The lactate salt form of tozasertib provides a distinct physicochemical profile compared to the free base, making it suitable for studies focused on improving aqueous solubility and formulation of Aurora kinase inhibitors. Researchers can utilize tozasertib lactate as a model compound to develop and test novel solubilization strategies, with defined stability parameters (powder: -20°C/3 years; solvent: -80°C/2 years) ensuring experimental reproducibility [2].

Quote Request

Request a Quote for Tozasertib lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.